2,4-Difluoro-5-(2-(trifluoromethyl)phenyl)pyrimidine
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Overview
Description
2,4-Difluoro-5-(2-(trifluoromethyl)phenyl)pyrimidine is a fluorinated pyrimidine derivative. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the pyrimidine ring and a trifluoromethyl group attached to the phenyl ring at the 2 position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(2-(trifluoromethyl)phenyl)pyrimidine typically involves multi-step reactionsThis can be achieved through diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another method involves Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(2-(trifluoromethyl)phenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: Suzuki-Miyaura coupling is a common reaction involving this compound, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Sodium Nitrite (NaNO2): Used in diazotization reactions.
Hydrofluoric Acid (HF): Used as a solvent and fluorinating agent.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various aryl or heteroaryl derivatives .
Scientific Research Applications
2,4-Difluoro-5-(2-(trifluoromethyl)phenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Industry: Used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-(2-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an antagonist of certain receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar structure but with chlorine atoms instead of fluorine.
3,5-Difluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative.
Uniqueness
2,4-Difluoro-5-(2-(trifluoromethyl)phenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications where these properties are advantageous.
Properties
Molecular Formula |
C11H5F5N2 |
---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
2,4-difluoro-5-[2-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5F5N2/c12-9-7(5-17-10(13)18-9)6-3-1-2-4-8(6)11(14,15)16/h1-5H |
InChI Key |
AWXLTKIKHPRCQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(N=C2F)F)C(F)(F)F |
Origin of Product |
United States |
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